molecular formula C7H6BrNO3 B136851 (3-Bromo-5-nitrophenyl)methanol CAS No. 139194-79-9

(3-Bromo-5-nitrophenyl)methanol

Cat. No. B136851
M. Wt: 232.03 g/mol
InChI Key: WIXGOPRKQQGTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-Bromo-5-nitrophenyl)methanol” is a brominated nitrophenol derivative with potential applications in various chemical reactions. While the specific compound is not directly studied in the provided papers, related bromonitroalkanes and bromonitroalkenes have been investigated, which can offer insights into the reactivity and properties of “(3-Bromo-5-nitrophenyl)methanol”.

Synthesis Analysis

The synthesis of bromonitro compounds typically involves the introduction of bromine and nitro groups into aromatic compounds. Although the exact synthesis of “(3-Bromo-5-nitrophenyl)methanol” is not detailed in the provided papers, similar compounds have been synthesized through halogenation and nitration reactions. For instance, the preparation of 4'-substituted 3-bromo-4-nitrobiphenyls involved halogenation and nitration steps . These methods could potentially be adapted for the synthesis of “(3-Bromo-5-nitrophenyl)methanol”.

Molecular Structure Analysis

The molecular structure of bromonitro compounds can be analyzed using computational methods such as Density Functional Theory (DFT). A DFT study on a related compound, (RS)-(3-bromophenyl) (pyridine-2yl) methanol, provided insights into the molecular structure through IR and normal mode analysis . Such studies are crucial for understanding the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Bromonitro compounds are known to undergo various chemical reactions. For example, 2-bromo-2-nitropropane-1,3-diol decomposes in aqueous base to yield multiple products through different pathways, indicating the potential reactivity of the bromo and nitro groups . Similarly, reactions of bromonitroalkenes with triphenylphosphine in methanol have been studied, leading to the formation of rearranged phosphonium salts and other products . These findings suggest that “(3-Bromo-5-nitrophenyl)methanol” could also participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromonitro compounds are influenced by the presence of bromo and nitro substituents. The kinetics of reactions involving these compounds, such as the debromination of 3-bromo-4-nitrobiphenyls, have been correlated with substituent effects using Hammett relationships . Additionally, the reactivity of 2-bromo-3-nitro-5-X-thiophens with anilines in methanol has been studied, providing insights into the influence of different substituents on reaction rates . These studies can help predict the behavior of “(3-Bromo-5-nitrophenyl)methanol” in various environments.

Scientific Research Applications

Degradation Rate Studies

Bronopol (2‐bromo‐2‐nitropropane‐1,3‐diol), a chemical analog of (3-Bromo-5-nitrophenyl)methanol, has been studied for its degradation rate under various conditions, which is critical in cosmetic preservation. The impact of factors like the addition of cosmetic components, temperature, sunlight, and UV radiation on its degradation has been analyzed. This research is vital for understanding the stability of cosmetic products (Matczuk, Obarski, & Mojski, 2012) source.

Degradation Product Identification

The determination and stability of bronopol and its degradation products have been a subject of research. A method involving reversed-phase high-performance liquid chromatography has been developed, which is significant for ensuring the reliability and safety of products containing bronopol (Wang, Provan, & Helliwell, 2002) source.

Applications in Organic Synthesis and Catalysis

Synthetic Chemistry

The synthesis and analysis of complex molecules like 1-(Benzylsulfonyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoxalin-2-ylmethanone highlight the role of bromo and nitro substituted compounds in developing new chemical entities. Such research aids in expanding the library of organic compounds with potential applications in material science and pharmaceuticals (Borbulevych, 2007) source.

Catalysis and Reaction Studies

Investigations into the reaction dynamics of compounds like 2-bromo-5-nitrothiophene provide insights into the effects of solvent composition and reaction conditions on chemical processes. Understanding these parameters is crucial for optimizing industrial and laboratory-scale reactions (Harifi‐Mood & Mousavi-Tekmedash, 2013) source.

Applications in Pharmacology and Biochemistry

Antimicrobial Studies

Research into marine red algae Rhodomela confervoides has led to the identification of bromophenols with significant antibacterial properties. This finding is crucial for developing new antibiotics and understanding marine organisms' chemical defense mechanisms (Xu et al., 2003) source.

Photochemical Reaction Mechanisms

The study of photochemical reactions of nitrobenzyl compounds, including the release mechanisms of methanol from such compounds, provides valuable insights into the design of photo-responsive materials and their applications in various fields, including drug delivery systems and photolithography (Il'ichev, Schwörer, & Wirz, 2004) source.

Synthesis of Biologically Active Compounds

The total synthesis of biologically active compounds, starting from related chemical structures, showcases the importance of these compounds in material synthesis, offering pathways to synthesize naturally occurring compounds with potential biological activities (Akbaba et al., 2010) source.

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302+H312+H332, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-bromo-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGOPRKQQGTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564822
Record name (3-Bromo-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-nitrophenyl)methanol

CAS RN

139194-79-9
Record name (3-Bromo-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-5-nitrobenzoic acid (3.2 g, 13.0 mmol) was suspended in tetrahydrofuran (25 mL) and cooled to 0° C. To this solution was added borane tetrahydrofuran complex (1 M in tetrahydrofuran, 26 mL, 26 mmol) cautiously over 15 min. The reaction mixture was allowed to warm to room temperature overnight. The mixture was cooled to 0° C., treated with excess methanol, diluted with ethyl acetate, washed with 1 N sodium hydroxide (2×), then brine (2×), dried over sodium sulfate, and concentrated to afford 3.0 g (99%) as a white powder. 1H-NMR (CDCl3, 300 MHz) 8.24 (s, 1H), 8.13 (s, 1H), 7.82 (s, 1H), 4.78 (s, 2H). Mass spec.: 233.88 (MH)+.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.